molecular formula C18H20N4O4 B12688192 2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide CAS No. 85851-59-8

2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide

Cat. No.: B12688192
CAS No.: 85851-59-8
M. Wt: 356.4 g/mol
InChI Key: VXBVFMRXFGMBHL-UHFFFAOYSA-N
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Description

2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide is an organic compound that features an azo group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which may interact with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2,5-diethoxyphenyl)benzamide
  • 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide

Uniqueness

2-((4-Amino-2,5-dimethoxyphenyl)azo)-3-oxo-N-phenylbutyramide is unique due to its specific azo linkage and the presence of both amino and methoxy groups on the aromatic ring

Properties

CAS No.

85851-59-8

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

2-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C18H20N4O4/c1-11(23)17(18(24)20-12-7-5-4-6-8-12)22-21-14-10-15(25-2)13(19)9-16(14)26-3/h4-10,17H,19H2,1-3H3,(H,20,24)

InChI Key

VXBVFMRXFGMBHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C(=C2)OC)N)OC

Origin of Product

United States

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